molecular formula C12H17NO B1289747 2-(Cyclopentylmethoxy)aniline CAS No. 640767-46-0

2-(Cyclopentylmethoxy)aniline

Cat. No.: B1289747
CAS No.: 640767-46-0
M. Wt: 191.27 g/mol
InChI Key: SKSAVLKFSOXOTH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylmethoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated aniline derivative with cyclopentylmethanol under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Halogenated aniline (e.g., 2-chloroaniline) and cyclopentylmethanol.

    Reagents: A base such as potassium carbonate or sodium hydroxide.

    Solvent: An aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reaction Conditions: The reaction mixture is heated to a temperature of around 100-120°C for several hours.

The reaction yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylmethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-(Cyclopentylmethoxy)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethoxy)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexylmethoxy)aniline: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    2-(Cyclopentylmethoxy)benzene: Lacks the aniline group, making it less reactive in certain chemical reactions.

    2-(Cyclopentylmethoxy)phenol: Contains a hydroxyl group instead of an aniline group, affecting its chemical properties.

Uniqueness

2-(Cyclopentylmethoxy)aniline is unique due to its specific combination of a cyclopentylmethoxy group and an aniline group. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .

Properties

IUPAC Name

2-(cyclopentylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-11-7-3-4-8-12(11)14-9-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSAVLKFSOXOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599564
Record name 2-(Cyclopentylmethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640767-46-0
Record name 2-(Cyclopentylmethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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